molecular formula C15H13NO3S B7460178 (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

Numéro de catalogue B7460178
Poids moléculaire: 287.3 g/mol
Clé InChI: UJMQBLVBMSCYII-OQLLNIDSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile inhibits BTK by binding to the enzyme's active site, preventing its phosphorylation and downstream signaling. BTK is a crucial enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile disrupts this pathway, leading to apoptosis and cell death in B-cell malignancies.
Biochemical and Physiological Effects:
(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has been shown to have potent antitumor activity in preclinical studies. In vitro studies have demonstrated that (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile induces apoptosis and inhibits proliferation in CLL and NHL cell lines. In vivo studies have shown that (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile reduces tumor growth and prolongs survival in mouse models of CLL and NHL. (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has also been shown to have minimal effects on normal B-cells and T-cells, suggesting a favorable toxicity profile.

Avantages Et Limitations Des Expériences En Laboratoire

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easier to synthesize and administer than larger protein-based inhibitors. (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has some limitations, such as its specificity for BTK. While this specificity is advantageous for targeting B-cell malignancies, it may limit its use in other diseases where BTK is not the primary target.

Orientations Futures

There are several future directions for the development and use of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile. One potential area of research is the combination of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile with other targeted therapies, such as venetoclax and idelalisib, to improve its efficacy and overcome drug resistance. Another area of research is the evaluation of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile in other B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia. Finally, there is a need for further studies to evaluate the safety and efficacy of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile in clinical trials and to identify biomarkers that can predict response to treatment.

Méthodes De Synthèse

The synthesis of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile involves a multistep process, starting from commercially available starting materials. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylfuran in the presence of a base to form 2-(4-methylphenyl)sulfonyl-5-methylfuran. The second step involves the reaction of the intermediate with acetonitrile and sodium ethoxide to form (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile. The final product is obtained by purification and isolation via column chromatography.

Applications De Recherche Scientifique

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has been extensively studied for its potential use in the treatment of B-cell malignancies. In preclinical studies, (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has shown potent inhibition of BTK activity and has demonstrated efficacy in several in vitro and in vivo models of CLL and NHL. (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has also been shown to have synergistic effects with other targeted therapies, such as venetoclax and idelalisib. Clinical trials are currently underway to evaluate the safety and efficacy of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile in patients with B-cell malignancies.

Propriétés

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-11-3-7-14(8-4-11)20(17,18)15(10-16)9-13-6-5-12(2)19-13/h3-9H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMQBLVBMSCYII-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.